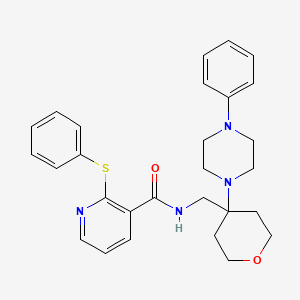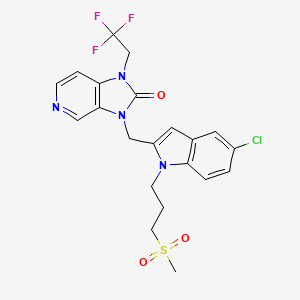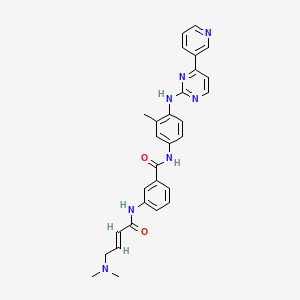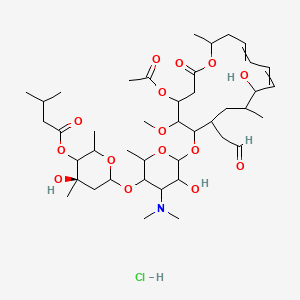
Kasugamycin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kasugamycin sulfate is a bioactive chemical.
Scientific Research Applications
Enhancing Stability and Efficacy in Agriculture
Kasugamycin, an aminoglycoside antibiotic, is primarily used in agriculture, particularly for managing plant diseases. A study by Fan et al. (2017) explored using silica microcapsules crosslinked with pectin to improve kasugamycin's thermal and light stability. This formulation enhances its antimicrobial efficacy against plant pathogens like Erwinia carotovora, suggesting a potential application in agriculture as a controlled release system.
Inhibiting Glycoside Hydrolase Family 18 Chitinases
Qi et al. (2021) discovered that kasugamycin is a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases in various organisms. This research, detailed in Frontiers in Molecular Biosciences, expands our understanding of kasugamycin's molecular targets and suggests potential new applications in biotechnology and agriculture.
Uptake and Transport in Plants
The uptake mechanism and transport of kasugamycin in plants were studied by Zhang et al. (2022) using castor bean seedlings. Their findings showed that kasugamycin is taken up and transported through the plant via a sugar transporter, highlighting important aspects of plant-microbe interactions and informing its scientific application in agriculture.
Stress Response in Microorganisms
Müller et al. (2016) investigated the stress response triggered by kasugamycin in Escherichia coli. According to Antibiotics, kasugamycin stimulates the formation of protein-depleted ribosomes, affecting translation initiation. This research provides insights into how microorganisms respond to antibiotic stress, which can be relevant in both medical and agricultural contexts.
Controlled Release Formulations for Pesticides
Liu et al. (2015) developed a kasugamycin-pectin conjugate for controlled release in plant disease control. As detailed in the Journal of Agricultural and Food Chemistry, this conjugate is activated by specific microbial pathogens, releasing kasugamycin. This approach could significantly improve the efficiency of kasugamycin in agricultural applications.
properties
CAS RN |
78822-08-9 |
|---|---|
Molecular Formula |
C28H52N6O22S |
Molecular Weight |
856.8 |
IUPAC Name |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;sulfuric acid |
InChI |
InChI=1S/2C14H25N3O9.H2O4S/c2*1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h2*3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H2,1,2,3,4)/t2*3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m11./s1 |
InChI Key |
NAPCRKAUXHXHCU-UKPACUMQSA-N |
SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Kasugamycin sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608229.png)
![N-[2-(2-{4-[(R)-(2-methyl-2H-tetrazol-5-yl)(phenyl)methyl]piperazine-1-carbonyl}pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B608230.png)

![N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide](/img/structure/B608232.png)

![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)


![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)

